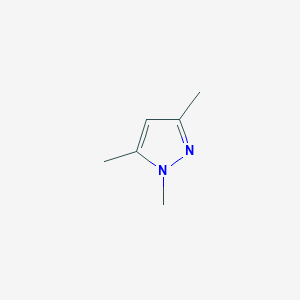

1,3,5-Trimethylpyrazole

説明

Nomenclature and Chemical Identity

The systematic name for this compound according to IUPAC nomenclature is 1,3,5-trimethyl-1H-pyrazole. nist.govfishersci.com It is also commonly referred to as simply 1,3,5-trimethylpyrazole. nist.gov Key identifiers and properties are summarized in the table below.

| Identifier | Value |

| IUPAC Name | 1,3,5-trimethyl-1H-pyrazole |

| CAS Number | 1072-91-9 |

| Molecular Formula | C₆H₁₀N₂ |

| Molecular Weight | 110.157 g/mol |

| Canonical SMILES | CC1=CC(=NN1C)C |

| InChI Key | HNOQAFMOBRWDKQ-UHFFFAOYSA-N |

Table 1: Chemical Identity of this compound. nist.govfishersci.combocsci.com

Historical Context in Chemical Research

The broader class of compounds to which this compound belongs, the pyrazoles, has a rich history in chemical research. The term "pyrazole" was first coined by the German chemist Ludwig Knorr in 1883. wikipedia.orgmdpi.comslideshare.net Knorr's work was foundational in heterocyclic chemistry; he developed the Knorr pyrazole synthesis, a method involving the reaction of a hydrazine with a 1,3-dicarbonyl compound to form the pyrazole ring system. researchgate.netmdpi.comjk-sci.com This reaction remains a fundamental and widely used method for synthesizing substituted pyrazoles. mdpi.comnih.gov

The first synthesis of the parent pyrazole molecule was achieved by Edward Buchner in 1889. mdpi.comglobalresearchonline.net While the initial discoveries did not focus specifically on this compound, the pioneering work of chemists like Knorr established the synthetic pathways that make the creation of such substituted pyrazoles possible. researchgate.netmdpi.com For instance, the condensation of acetylacetone with a hydrazine is a classic Knorr-type reaction that yields a dimethylpyrazole. wikipedia.org The synthesis of this compound itself can be achieved through methods like the Knorr ring-closure reaction using appropriate precursors. guidechem.com

Significance of the Pyrazole Ring System in Chemical Sciences

The pyrazole ring is a highly significant structural motif in the chemical sciences, demonstrating remarkable versatility and a broad spectrum of applications. globalresearchonline.netresearchgate.net It is considered a "privileged structure" in medicinal chemistry due to its synthetic accessibility and favorable drug-like properties. mdpi.com

In Medicinal Chemistry: Pyrazole derivatives are integral to numerous pharmacologically active compounds. globalresearchonline.netresearchgate.net They exhibit a wide range of biological activities, including anti-inflammatory, anticancer, antimicrobial, and anticonvulsant properties. globalresearchonline.netmdpi.com The structural framework of the pyrazole ring allows it to interact effectively with biological targets like enzymes and proteins through hydrogen bonding and hydrophobic interactions. mdpi.comrroij.com Notably, eight FDA-approved protein kinase inhibitors, used in targeted cancer therapies, contain a pyrazole ring. mdpi.com

In Agrochemicals: The pyrazole scaffold is a key component in many modern agrochemicals. mdpi.comnih.gov Pyrazole-based compounds have been successfully developed as potent herbicides, insecticides, and fungicides, playing a crucial role in crop protection. globalresearchonline.netrroij.com

In Materials Science: Beyond biological applications, pyrazoles are important in materials science. Their incorporation into polymers and other materials can impart specialized properties such as enhanced thermal stability, conductivity, and unique optical characteristics. rroij.com They are also used in the manufacturing of dyes for various industries. globalresearchonline.net

The diverse reactivity and accessibility of the pyrazole core ensure its continued importance as a fundamental building block for creating new molecules with tailored functions across various scientific disciplines. globalresearchonline.netresearchgate.net

特性

IUPAC Name |

1,3,5-trimethylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2/c1-5-4-6(2)8(3)7-5/h4H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNOQAFMOBRWDKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70147951 | |

| Record name | 1,3,5-Trimethylpyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70147951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1072-91-9 | |

| Record name | 1,3,5-Trimethylpyrazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001072919 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3,5-Trimethylpyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70147951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3,5-Trimethylpyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,3,5-TRIMETHYLPYRAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/63938V7Z82 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Reaction Pathways

Established Synthetic Routes for 1,3,5-Trimethylpyrazole

The formation of the this compound core is most commonly achieved through the cyclization of a hydrazine component with a 1,3-dicarbonyl compound.

Condensation Reactions Involving Hydrazine Derivatives

The primary and most traditional route to synthesizing pyrazoles is the condensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative. mdpi.comscribd.com For the specific synthesis of this compound, the reaction involves the condensation of acetylacetone (a 1,3-diketone) with methylhydrazine. evitachem.com This reaction proceeds via the formation of a hydrazone intermediate, which then undergoes intramolecular cyclization and dehydration to form the stable aromatic pyrazole ring. The N1-position of the pyrazole ring is methylated by the use of methylhydrazine as the starting material.

One-Pot Multi-Component Reactions

One-pot multi-component reactions (MCRs) represent an efficient strategy for the synthesis of complex molecules like pyrazole derivatives from simple precursors in a single operation. mdpi.com While specific MCRs for the direct synthesis of this compound are a subset of broader methodologies, the principle involves combining starting materials that sequentially form the necessary intermediates in situ. mdpi.com For instance, a one-pot process can be devised for synthesizing 3,5-disubstituted pyrazoles by first forming a 1,3-diketone from a ketone and an acid chloride, followed by the addition of hydrazine without isolating the intermediate diketone. mdpi.com This approach increases efficiency by reducing the number of separate purification steps and saving time and resources.

Knorr's Closure Ring Reaction with Acetone and Methyl Acetoacetate

The Knorr pyrazole synthesis, first reported in 1884, is a foundational method for creating pyrazole rings and their derivatives, such as pyrazolin-5-ones. The classic Knorr reaction involves the condensation of a β-ketoester with a hydrazine. The reaction mechanism typically begins with the attack of the more nucleophilic nitrogen of the hydrazine onto the keto group of the β-ketoester, leading to the formation of a hydrazone intermediate. This is followed by cyclization through the attack of the second nitrogen atom on the ester carbonyl, ultimately yielding a pyrazolinone.

For the synthesis of the aromatic this compound, the standard Knorr-type approach is modified by using a 1,3-diketone, specifically acetylacetone, instead of a β-ketoester. The reaction with methylhydrazine leads directly to the formation of this compound.

Reaction of Hydrazine with 1,1,3,3-Tetramethylpropane-1,3-dione

The synthesis of pyrazoles fundamentally relies on the reaction of a hydrazine with a 1,3-dicarbonyl compound or its synthetic equivalent. scribd.comgoogle.com The specified reactant, 1,1,3,3-tetramethylpropane-1,3-dione, is not a standard precursor for this compound. The established and widely documented precursor for this synthesis is acetylacetone (2,4-pentanedione), which provides the necessary three-carbon backbone to form the pyrazole ring with the desired methyl groups at positions 3 and 5 after condensation with methylhydrazine.

Synthesis of this compound Derivatives and Analogues

The this compound scaffold serves as a crucial starting point for the synthesis of more complex molecules with specific biological activities.

Synthesis of this compound-Containing Malonamide Derivatives

A notable application of this compound is in the synthesis of novel malonamide derivatives. nih.govmdpi.com These compounds are designed by incorporating the this compound moiety into a larger molecular structure. nih.gov The synthesis is a multi-step process that starts with commercially available materials and builds the final product sequentially. nih.gov

The general synthetic pathway involves four main steps: nih.gov

Condensation: Ethyl 3-chloro-3-oxopropanoate is reacted with a substituted aromatic amine in the presence of triethylamine to form an ethyl malonyl chloride intermediate. nih.gov

Hydrolysis: The resulting ester intermediate is hydrolyzed using a base like lithium hydroxide to yield the corresponding carboxylic acid. nih.gov

Amide Coupling: The carboxylic acid is then coupled with 1,3,5-trimethyl-1H-pyrazol-4-amine using a condensing agent such as dicyclohexylcarbodiimide (DCC) to form the key malonamide intermediate. nih.gov

Final Modification: The final derivatives are obtained through further reactions on the malonamide structure. nih.gov

The characterization of these newly synthesized compounds is confirmed using ¹H-NMR, ¹³C-NMR, and high-resolution mass spectrometry (HRMS). nih.govmdpi.com

Table 1: General Synthetic Route for this compound-Containing Malonamide Derivatives. nih.gov

| Step | Reactants | Reagents and Conditions | Product |

| 1 | Ethyl 3-chloro-3-oxopropanoate, Aromatic amine derivative | Et₃N, CH₂Cl₂, 0–5 °C | Intermediate 3 (Ethyl (aryl)malonamate) |

| 2 | Intermediate 3 | LiOH, H₂O, THF, 0–25 °C | Intermediate 4 (Malonamic acid derivative) |

| 3 | Intermediate 4, 1,3,5-Trimethyl-1H-pyrazol-4-amine | DCC, CH₂Cl₂, 0–25 °C | Intermediate 6 (Malonamide intermediate) |

| 4 | Intermediate 6 | KTB, NMP, 0–25 °C | Final Malonamide Derivatives |

Et₃N: Triethylamine, CH₂Cl₂: Dichloromethane, LiOH: Lithium hydroxide, THF: Tetrahydrofuran, DCC: Dicyclohexylcarbodiimide, KTB: Potassium tert-butoxide, NMP: N-Methyl-2-pyrrolidone.

Optimization of Reaction Conditions (Base, Solvent, Temperature)

In the synthesis of this compound-containing malonamide derivatives, the final step of α-alkylation has been a subject of optimization studies to maximize product yield. nih.gov Research has shown that for the α-alkylation of a malonamide with a brominated compound to produce these derivatives, specific conditions are ideal. nih.gov

The choice of base is critical, with potassium t-butoxide being identified as the most effective base for this transformation. nih.gov The solvent also plays a significant role, and N-methyl pyrrolidone (NMP) has been found to be the most suitable solvent for this reaction. nih.gov Temperature is another key factor, with the highest product yields being achieved at a controlled temperature range of 0 to 5 °C. nih.gov

Optimized Reaction Conditions for α-alkylation:

| Parameter | Optimal Condition |

| Base | Potassium t-butoxide |

| Solvent | N-methyl pyrrolidone (NMP) |

| Temperature | 0 to 5 °C |

These optimized conditions highlight the sensitivity of the reaction to its environment and the importance of fine-tuning these parameters to achieve the desired outcome.

Influence of Steric and Electronic Effects on Yield

The yield of this compound derivatives is also significantly influenced by the steric and electronic effects of the substituents involved in the reaction. nih.gov The size and electronic nature of the groups attached to the reacting molecules can either facilitate or hinder the reaction, thereby affecting the final product yield. nih.gov

For example, in the synthesis of the aforementioned malonamide derivatives, the steric bulk of the substituent (R2) has a noticeable impact on the yield. nih.gov When the isopentyl group, which is relatively bulky, is used as a substituent, the resulting compound is obtained in a 48.4% yield. nih.gov In contrast, when the less sterically hindered allyl group is used, the yield increases to 61.7%. nih.gov

Influence of Substituents on Yield:

| Substituent (R2) | Yield (%) |

| Isopentyl | 48.4 |

| Allyl | 61.7 |

This data clearly demonstrates that less steric hindrance leads to a higher reaction yield, a common principle in organic synthesis.

Synthesis of Amide Derivatives from 4-amino-1,3,5-trimethylpyrazoles

Amide derivatives of this compound can be synthesized from 4-amino-1,3,5-trimethylpyrazole. oatext.com A common method involves the reaction of 4-amino-1,3,5-trimethylpyrazole with various 4-substitutedbenzoyl chlorides. oatext.com

Two different methods have been reported for this synthesis. In one method, the appropriate benzoyl chloride is dissolved in ether and added to a cooled mixture of 4-aminopyrazole, sodium bicarbonate, ether, and water. The mixture is then stirred overnight at room temperature and filtered to obtain the amide derivative. This method has been successfully used to prepare a range of N-(this compound-4-yl)-4-substitutedbenzamide derivatives. oatext.com

Synthesis of Methyl 1,3,5-Trimethyl-1H-pyrazole-4-carboxylate

Methyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate is a key derivative of this compound with applications in organic synthesis and medicinal chemistry. nih.gov Its synthesis can be achieved through a direct reaction with methyl chloroformate, and considerations for industrial-scale production are important for its wider application.

Reaction with Methyl Chloroformate

One of the common methods for the synthesis of methyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate involves the reaction of this compound with methyl chloroformate. This reaction is typically carried out under controlled conditions to ensure optimal yield and purity of the final product.

Industrial Scale Synthesis Considerations

For the industrial-scale production of methyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate, scaling up the laboratory synthesis methods is necessary while maintaining safety and efficiency. This often involves the use of large-scale batch reactors that are equipped with automated systems for monitoring and controlling reaction parameters such as temperature and pressure. The use of continuous flow reactors can also be employed to achieve high yields and consistent product quality. The optimization of solvent choice and reaction time is also a crucial factor in large-scale production.

Synthesis of 1,3,5-Trisubstituted Pyrazoles from α-β Dibromochalcones

A versatile method for the synthesis of 1,3,5-trisubstituted pyrazoles involves the use of α-β dibromochalcones as starting materials. grafiati.comjddtonline.info These dibromochalcones can be reacted with phenylhydrazine hydrochloride to yield the corresponding 1,3,5-trisubstituted pyrazoles. grafiati.comjddtonline.info This reaction provides a route to a variety of pyrazole derivatives with different substituents at the 1, 3, and 5 positions. grafiati.comjddtonline.info The α-β dibromochalcones themselves are typically prepared by the regioselective bromination of respective chalcones using reagents like tetrabutylammonium tribromide. grafiati.comjddtonline.info

Mechanistic Investigations of Synthetic Transformations

The formation of the this compound ring is most classically achieved through the Knorr pyrazole synthesis, a robust and widely studied reaction. Mechanistic investigations have provided a detailed understanding of the intermediates and transition states involved, while modern research has introduced sophisticated catalytic systems to enhance efficiency and selectivity.

Detailed Reaction Mechanisms (e.g., Knorr synthesis intermediates)

The mechanism begins with the nucleophilic attack of a nitrogen atom from methylhydrazine on one of the carbonyl carbons of acetylacetone. In methylhydrazine, the terminal -NH2 group is more nucleophilic and typically initiates the attack. This is followed by the elimination of a water molecule to form a hydrazone intermediate. The second nitrogen atom then performs an intramolecular nucleophilic attack on the remaining carbonyl group, leading to the formation of a five-membered heterocyclic ring, a non-aromatic pyrazoline derivative. The final step is a subsequent dehydration that results in the formation of the stable, aromatic this compound ring. jk-sci.com

The key steps and intermediates are outlined below:

Initial Nucleophilic Attack: The terminal nitrogen of methylhydrazine attacks a carbonyl carbon of acetylacetone.

First Dehydration: A molecule of water is eliminated to form a hydrazone.

Cyclization: The second nitrogen atom of the hydrazine moiety attacks the remaining carbonyl carbon.

Second Dehydration: A final water molecule is eliminated to afford the aromatic pyrazole ring.

Table 1: Key Intermediates in the Knorr Synthesis of this compound

| Stage | Intermediate Name/Type | Description |

|---|---|---|

| 1 | Hydrazone | Formed after the initial condensation of methylhydrazine with one carbonyl group of acetylacetone and subsequent loss of water. |

| 2 | Cyclic Hemiaminal/Pyrazoline derivative | The result of the intramolecular nucleophilic attack of the second nitrogen atom onto the remaining carbonyl group, forming a five-membered ring. |

| 3 | This compound | The final aromatic product, formed after the elimination of a second molecule of water from the cyclic intermediate. |

Catalytic Approaches in this compound Synthesis

While the Knorr synthesis can proceed without a catalyst, its efficiency is often improved by the presence of either an acid or a base. jk-sci.com Beyond these simple catalysts, a range of more advanced catalytic systems has been developed for the synthesis of substituted pyrazoles, which are applicable to the formation of this compound. These methods offer advantages such as milder reaction conditions, higher yields, and improved regioselectivity for unsymmetrical substrates. organic-chemistry.org

Basic catalysts, such as sodium hydroxide, can be used to accelerate imine formation during the Knorr synthesis. Alternatively, the reaction can be promoted by a catalytic amount of acid. jk-sci.com Some laboratory procedures have also utilized materials like aluminum oxide. guidechem.com

Modern catalytic approaches for pyrazole synthesis include:

Ruthenium-Catalyzed Reactions: Ruthenium complexes can catalyze the synthesis of pyrazoles via a hydrogen transfer reaction between 1,3-diols and alkyl hydrazines. organic-chemistry.org

Iron-Catalyzed Synthesis: An iron-catalyzed route provides a method for the regioselective synthesis of 1,3,5-substituted pyrazoles from the reaction of diarylhydrazones and vicinal diols. organic-chemistry.org

Copper-Catalyzed Condensation: Efficient copper-catalyzed condensation reactions can produce pyrazoles under acid-free conditions, often at room temperature and with short reaction times. organic-chemistry.org

Nano-Organocatalysis: Innovations include the use of magnetically retrievable nano-organocatalysts, which can be employed in microwave-assisted Paal–Knorr reactions for pyrazole synthesis, facilitating easier catalyst recovery and reuse. jk-sci.com

Table 2: Overview of Catalytic Approaches in Pyrazole Synthesis

| Catalyst Type | Example Catalyst | Reactants | Key Features | Reference |

|---|---|---|---|---|

| Base Catalyst | Sodium Hydroxide (NaOH) | 1,3-Dicarbonyl, Hydrazine | Accelerates imine formation in traditional Knorr synthesis. | |

| Acid Catalyst | Mineral Acids (e.g., HCl) | 1,3-Dicarbonyl, Hydrazine | Activates carbonyl group for nucleophilic attack. | jk-sci.com |

| Transition Metal | Ruthenium Complexes | 1,3-Diol, Alkyl Hydrazine | Proceeds via a hydrogen transfer mechanism. | organic-chemistry.org |

| Transition Metal | Copper Salts | 1,3-Diketone, Arylhydrazine | Allows for acid-free conditions at room temperature. | organic-chemistry.org |

| Nano-Organocatalyst | Ferrite-Anchored Glutathione | 1,3-Dicarbonyl, Hydrazine | Microwave-assisted, catalyst is magnetically retrievable. | jk-sci.com |

Coordination Chemistry of 1,3,5-trimethylpyrazole

1,3,5-Trimethylpyrazole as a Ligand in Metal Complexes

This compound, a derivative of pyrazole, serves as a versatile ligand in coordination chemistry. Its ability to coordinate with metal ions, coupled with the steric and electronic effects of its three methyl groups, allows for the formation of a variety of metal complexes with interesting structural and chemical properties. researchgate.netiucr.org The presence of methyl groups at the 3, 4, and 5 positions of the pyrazole ring influences the coordination geometry and the resulting crystal structures of the metal complexes. researchgate.netnih.gov

The reaction of 1-H-3,4,5-trimethylpyrazole with copper(II) salts, such as copper(II) chloride (CuCl₂) and copper(II) nitrate (Cu(NO₃)₂), yields distinct complexes whose structures are significantly influenced by the counter-ion present. researchgate.netiucr.org

The counter-ion plays a crucial role in determining the final structure of copper(II) complexes with 1-H-3,4,5-trimethylpyrazole. researchgate.netiucr.org

When CuCl₂ is used, it forms a chloride-bridged dimeric complex with the formula [Cu₂Cl₄(C₆H₁₀N₂)₄]. researchgate.netiucr.org In this structure, two copper(II) centers are bridged by two chloride ions. researchgate.netiucr.org Each copper atom is also coordinated to two 1-H-3,4,5-trimethylpyrazole ligands and one terminal chloride ion. researchgate.netiucr.org This results in a 2:1 ligand-to-metal ratio. researchgate.netiucr.org

In contrast, the reaction with Cu(NO₃)₂ results in a monomeric complex with the formula Cu(C₆H₁₀N₂)₄(H₂O)₂. researchgate.netiucr.org In this case, four 1-H-3,4,5-trimethylpyrazole ligands coordinate to a single copper(II) center in the equatorial plane, and a water molecule occupies the axial position. researchgate.netiucr.org The nitrate ions are not directly coordinated to the copper but are hydrogen-bonded to the axial water molecule. researchgate.netiucr.org This demonstrates a 4:1 ligand-to-metal complex. researchgate.netiucr.org

| Copper Salt | Complex Formula | Structural aracteristics | Ligand-to-Metal Ratio |

|---|---|---|---|

| CuCl₂ | [Cu₂Cl₄(C₆H₁₀N₂)₄] | Chloride-bridged dimer | 2:1 |

| Cu(NO₃)₂ | Cu(C₆H₁₀N₂)₄(H₂O)₂ | Monomer with coordinated water | 4:1 |

Both the chloride and nitrate copper(II) complexes of 1-H-3,4,5-trimethylpyrazole exhibit a square-pyramidal coordination geometry around the copper(II) center. researchgate.netiucr.org

In the chloride complex, [Cu₂Cl₄(C₆H₁₀N₂)₄], the equatorial plane of each copper ion is occupied by the two cis-configured trimethylpyrazole ligands, one terminal chloride ion, and a shorter bridging chloride contact. researchgate.netiucr.org The axial position is occupied by an elongated bridging chloride contact from the adjacent copper center. researchgate.netiucr.org

For the nitrate complex, Cu(C₆H₁₀N₂)₄(H₂O)₂, the four 1-H-3,4,5-trimethylpyrazole ligands form the basal plane of the square pyramid, while a water molecule occupies the apical (axial) position. researchgate.netiucr.org

The orientation of the 1-H-3,4,5-trimethylpyrazole ligands is influenced by steric effects arising from the methyl groups. In the chloride complex, the two pyrazole ligands are arranged in a cis configuration. researchgate.netiucr.org This is similar to what is observed in the analogous complex with 3,5-dimethyl-1H-pyrazole, suggesting that the steric bulk of the methyl groups dictates this arrangement. iucr.org The trimethylpyrazole ligands are also tilted away from the perpendicular axis of the basal plane of the square-pyramidal geometry. researchgate.netiucr.org

In the nitrate complex, the four pyrazole ligands occupy the planar positions around the copper(II) ion. iucr.org The non-coordinating nitrogen atoms of the pyrazole rings on opposite sides of the structure are in a cis arrangement across the N-Cu-N bonds, while those on adjacent pyrazoles are trans. iucr.org Similar to the chloride complex, the trimethylpyrazole ligands are tilted off-perpendicular from the basal plane. iucr.org These orientations are likely adopted to minimize steric hindrance between the bulky methyl groups of the ligands. iucr.org

This compound and its isomers also form complexes with other transition metals, such as cobalt(II).

The complex Dichloridobis(3,4,5-trimethyl-1H-pyrazole-κN²)cobalt(II), with the formula [CoCl₂(C₆H₁₀N₂)₂], features a cobalt(II) ion coordinated by two 3,4,5-trimethylpyrazole ligands and two chloride anions. nih.govccsenet.orgiucr.orgnih.gov In this compound, the 3,4,5-trimethylpyrazole ligands act as monodentate ligands, coordinating to the cobalt center through one of the nitrogen atoms. nih.goviucr.orgnih.gov

The introduction of the third methyl group at the 4-position of the pyrazole ring, in addition to the 3 and 5 positions, facilitates the formation of a tetrahedral geometry. nih.goviucr.org The cobalt atom exhibits a CoN₂Cl₂ chromophore in a slightly distorted tetrahedral geometry. nih.govccsenet.orgiucr.orgnih.gov The Co–N bond distances are approximately 2.004 Å and 2.012 Å, while the Co–Cl bond distances are around 2.2536 Å and 2.2617 Å. nih.goviucr.org The structure is further stabilized by weak N-H···Cl hydrogen bonds, which form chains that propagate through the crystal lattice. nih.goviucr.org

| Bond | Length (Å) |

|---|---|

| Co–N1 | 2.004(2) |

| Co–N3 | 2.012(2) |

| Co–Cl1 | 2.2536(7) |

| Co–Cl2 | 2.2617(7) |

Cobalt(II) Complexes with Pyrazole-Based Ligands

Monodentate Ligand Functionality

In the realm of coordination chemistry, ligands are classified based on the number of donor atoms they use to bind to a central metal ion. A monodentate ligand is a species that donates a single pair of electrons to form one coordinate bond with the metal center. purdue.edu this compound functions effectively as a monodentate ligand, primarily coordinating to metal ions through its sp²-hybridized pyrazole ring nitrogen atom.

Detailed crystallographic studies on complexes involving highly substituted pyrazole derivatives, such as the closely related isomer 3,4,5-trimethylpyrazole, provide significant insight into this coordination behavior. For instance, in the complex dichloridobis(3,4,5-trimethyl-1H-pyrazole-κN²)cobalt(II), two 3,4,5-trimethylpyrazole molecules act as monodentate ligands, each binding to the cobalt(II) ion. ccsenet.org This coordination, along with two chloride anions, results in a complex with a slightly distorted tetrahedral geometry. ccsenet.org

Similarly, copper(II) complexes demonstrate the monodentate nature of trimethylpyrazole ligands. When reacted with copper(II) chloride, 3,4,5-trimethylpyrazole forms a chloride-bridged dimeric complex, di-μ-chlorido-bis[chloridobis(3,4,5-trimethyl-1H-pyrazole-κN²)copper(II)]. researchgate.net In this structure, each copper(II) center exhibits a square-pyramidal coordination geometry, with the two trimethylpyrazole ligands positioned cis to each other. researchgate.net Another example is aquatetrakis(3,4,5-trimethyl-1H-pyrazole-κN²)copper(II) dinitrate, where four monodentate trimethylpyrazole ligands occupy the equatorial plane of a square-pyramidal geometry around the copper(II) ion. researchgate.net

The steric bulk of the methyl groups on the pyrazole ring can influence the orientation of the ligand upon coordination. Studies have shown that trimethylpyrazole ligands can adopt tilted orientations relative to the metal's coordination plane, with dihedral angles often ranging between 40 and 50 degrees. This structural flexibility is a key aspect of its coordination chemistry.

Table 1: Examples of Metal Complexes with Monodentate Trimethylpyrazole Ligands

| Complex Formula | Metal Ion | Geometry | Ligand Functionality | Reference |

|---|---|---|---|---|

| [CoCl₂(C₆H₁₀N₂)₂] | Co(II) | Distorted Tetrahedral | Monodentate | ccsenet.org |

| [Cu₂Cl₄(C₆H₁₀N₂)₄] | Cu(II) | Square-Pyramidal | Monodentate | researchgate.net |

| Cu(C₆H₁₀N₂)₄(H₂O)₂ | Cu(II) | Square-Pyramidal | Monodentate | researchgate.net |

Applications of this compound Coordination Complexes

The coordination complexes formed with this compound and its isomers are not merely of structural interest; they possess properties that make them valuable in a range of scientific and industrial applications.

Catalysis

Coordination complexes involving pyrazole-based ligands, including this compound, have demonstrated significant potential in the field of catalysis. ccsenet.orgcore.ac.uk These complexes can act as catalysts in various chemical transformations, often benefiting from the structural stability and tunable electronic properties imparted by the pyrazole ligand. ccsenet.org For example, cobalt(III) complexes with pyrazole-based ligands have been reported to exhibit photocatalytic activity, such as in the degradation of methylene blue under UV radiation. ccsenet.org Furthermore, organometallic complexes featuring this compound have been targeted for investigation in catalytic processes. core.ac.uk The use of these compounds extends to complexes with lanthanide metals like cerium, which are also explored for their catalytic activities. dntb.gov.ua

Potential in Single-Molecule Magnets

Single-Molecule Magnets (SMMs) are individual molecules that can function as tiny magnets, exhibiting magnetic hysteresis below a certain blocking temperature. rsc.org The development of SMMs is a major focus in materials science due to their potential applications in high-density data storage and quantum computing. rsc.org The magnetic properties of a potential SMM, particularly its magnetic anisotropy, are heavily influenced by the ligand field around the metal ion. nih.gov

Recent research has highlighted the potential of cobalt-based complexes with pyrazole-derived ligands as SMMs. ccsenet.org While specific studies on this compound SMMs are emerging, related structures show promise. The geometry and electronic structure of the coordination complex are critical, and pyrazole ligands play a crucial role in creating the necessary strong uniaxial magnetic anisotropy required for SMM behavior. ccsenet.orgnih.gov The broader family of pyrazole-containing ligands, such as hydridotris(3,5-dimethylpyrazol-1-yl)borate (Tp*), has been successfully used to construct polynuclear SMMs, demonstrating the utility of the pyrazole moiety in designing new magnetic materials. rsc.org

Corrosion Inhibition

Pyrazole derivatives are recognized for their ability to act as corrosion inhibitors for various metals. This property is attributed to their ability to adsorb onto the metal surface, forming a protective layer that shields the metal from corrosive agents. The nitrogen atoms in the pyrazole ring can coordinate to the metal surface, facilitating this protective action. Derivatives of this compound have been specifically identified for this purpose. For instance, 4-Amino-1,3,5-trimethylpyrazole is noted for its application as a metal corrosion inhibitor. Similarly, isomers such as 3,4,5-trimethylpyrazole have also been cited as effective corrosion inhibitors, particularly for liquid hydrocarbon fuels. lookchem.comgoogle.com

Table 2: Summary of Applications for this compound and its Derivatives

| Application Area | Compound Type | Mechanism/Function | Reference |

|---|---|---|---|

| Catalysis | Cobalt & Lanthanide Complexes | Photocatalytic degradation; general catalysis | ccsenet.org, dntb.gov.ua |

| Single-Molecule Magnets | Cobalt Complexes with Pyrazole Ligands | Ligand field induces magnetic anisotropy | ccsenet.org |

| Corrosion Inhibition | Trimethylpyrazole Derivatives | Adsorption on metal surfaces forms a protective film | , lookchem.com, google.com |

Theoretical and Computational Studies

Quantum Chemical Calculations

Theoretical investigations, particularly into isomerization reactions, have provided significant insights into the behavior of pyrazole-based systems. For the parent compound, 1,3,5-trimethylpyrazole, studies have focused on its transformation into imidazole derivatives under photochemical conditions. nih.gov For derivatives such as phenylazo-1,3,5-trimethylpyrazole, research has centered on the thermal Z/E isomerization, which is critical for its application as a molecular photoswitch. nih.govacs.orgnih.gov

The photochemical isomerization of this compound has been investigated using the Complete Active Space Self-Consistent Field (CASSCF) and Multi-configurational second-order perturbation theory (MP2-CAS) methods. nih.gov These calculations examined three potential reaction pathways to explain the transformation of this compound into its imidazole isomers upon irradiation with ultraviolet light. nih.gov

One of the historically proposed mechanisms for the photoisomerization of pyrazoles to imidazoles involves a ring-contraction followed by a ring-expansion. nih.govresearchgate.net This pathway suggests that the pyrazole ring first contracts to form a highly strained azirine intermediate, which then expands to form the more stable imidazole ring. researchgate.net However, computational studies on the this compound model system have indicated that this is not the most favorable reaction route. nih.gov

A second proposed mechanism involves an internal cyclization to form a 1,5-diazabicyclo[2.1.0]pentene intermediate (a "Dewar" pyrazole). researchgate.netclockss.org This is followed by a sigmatropic shift and subsequent rearrangement to yield the imidazole product. researchgate.net As with the ring-contraction pathway, theoretical examinations of this compound have suggested that this internal-cyclization route is also not the preferred mechanism for the observed photochemical transposition. nih.govrsc.org

Modern computational photochemistry emphasizes the central role of conical intersections, which are points of degeneracy between electronic states that facilitate ultra-fast, non-radiative decay from an excited state back to the ground state. core.ac.ukiupac.org Theoretical investigations using a this compound model system have shown that a conical-intersection pathway provides a better explanation for the photochemical isomerization to trimethylimidazoles than the previously proposed mechanisms. nih.govrsc.org

The preferred reaction route is suggested to be: Reactant → Franck-Condon Region → Conical Intersection → Photoproduct . nih.govrsc.org This mechanism avoids high-energy intermediates. The calculations further indicate that among the possible conical-intersection pathways, the one leading to the formation of 1,2,4-trimethylimidazole is kinetically favored over the pathway to 1,2,5-trimethylimidazole. nih.gov This theoretical finding aligns with experimental observations where the quantum yield of 1,2,4-trimethylimidazole is greater. nih.gov

Table 1: Comparison of Proposed Photochemical Isomerization Pathways for this compound

| Pathway | Description | Mechanistic Favorability | Supporting Evidence |

| Ring-Contraction−Ring-Expansion | Involves an azirine intermediate. | Not Preferred | Computational models show higher energy barriers. nih.gov |

| Internal-Cyclization−Isomerization | Proceeds through a "Dewar" pyrazole intermediate. | Not Preferred | Theoretical calculations indicate it is not the most likely path. nih.gov |

| Conical-Intersection | Involves direct decay from an excited state to the ground state product via a conical intersection. | Preferred Route | Provides the best explanation for experimental product distribution and avoids high-energy intermediates. nih.govrsc.org |

Phenylazo-1,3,5-trimethylpyrazole (PATP) is an arylazopyrazole that functions as a molecular photoswitch, capable of isomerizing between its E and Z forms. nih.govacs.org Understanding the mechanism of the thermal back-isomerization (Z to E) is crucial for designing such switches with desired half-lives for applications in areas like photopharmacology. nih.govnih.govacs.org Quantum chemical calculations have revealed that, unlike azobenzene, the thermal Z/E isomerization of PATP at room temperature proceeds via two distinct, competing pathways. nih.govacs.orgresearchgate.net

One of the two operative mechanisms for the thermal Z/E isomerization of phenylazo-1,3,5-trimethylpyrazole is a conventional ground-state reaction. acs.orgnih.gov This pathway proceeds through an inversion of the phenyl group. nih.gov Computational studies predict that the transition state for this aryl inversion (TSiAr) has the lowest Gibbs free energy in the electronic ground state (S0), calculated at 26.6 kcal mol−1. acs.orgacs.org This transition state is characterized by a T-shaped geometry where the pyrazole and aryl rings are perpendicular to each other. acs.org Despite another pathway having a lower activation energy, the aryl group inversion is surprisingly the fastest reaction, highlighting that the reaction rate is not solely controlled by the lowest energy barrier. acs.orgnih.govacs.org

Table 2: Calculated Kinetic Data for Thermal Z/E Isomerization Pathways of Phenylazo-1,3,5-trimethylpyrazole at 23 °C

| Pathway | Mechanism Description | Gibbs Free Energy (ΔG‡) (kcal mol⁻¹) | Calculated Half-life |

| PathiAr | Inversion of the phenyl group | 26.6 | 1.3 days |

| PathrT1 | Nonadiabatic rotation via intersystem crossing to the triplet state | Not specified as a single value | 3.9 days |

| PathiPy | Inversion of the pyrazole group | 29.5 | Years |

| Pathr | Rotation in the ground state | 34.1 | Years |

Data sourced from The Journal of Physical Chemistry Letters. acs.orgacs.org

Thermal Z/E Isomerization of Arylazopyrazoles (e.g., Phenylazo-1,3,5-trimethylpyrazole)

Nonadiabatic Processes Involving Triplet States and Torsional Motion

Recent quantum chemical calculations have illuminated the complex thermal isomerization mechanism of pyrazole-based photoswitches, such as phenylazo-1,3,5-trimethylpyrazole. nih.govacs.org Unlike simpler azobenzenes, the thermal Z/E isomerization of this molecule is not governed by a single pathway. Instead, two distinct pathways are operative at room temperature. nih.govacs.orgacs.orgresearchgate.net

One pathway is a conventional ground-state reaction that proceeds via an inversion of the aryl group. nih.govacs.org The second, more complex pathway is a nonadiabatic process. nih.govacs.org This mechanism involves an intersystem crossing from the singlet ground state (S₀) to the lowest-lying triplet state (T₁). The isomerization then proceeds through a torsional motion around the azo bond on the triplet potential energy surface before crossing back to the ground state. nih.govacs.orgacs.org The involvement of triplet states in the thermal isomerization of such arylazopyrazoles has been experimentally validated through photosensitized experiments, which showed a significant acceleration of the Z/E back-switching in the presence of a triplet-photosensitizer. acs.org

Influence of Spin-Orbit Couplings on Reaction Rates

Interestingly, the calculations revealed that the fastest reaction rate is not necessarily controlled by the pathway with the lowest activation energy. nih.govresearchgate.net While the rotational mechanism within the triplet state has the smallest activation energy, the size of the spin-orbit coupling at the crossing point between the singlet and triplet potential energy surfaces is a determinant factor that can slow this mechanism down. acs.org This finding underscores the necessity of considering all possible reaction pathways, including nonadiabatic ones, and the associated spin-orbit coupling effects to accurately predict experimental half-lives and reaction rates for these types of molecular switches. nih.govresearchgate.net The interplay between activation barriers and spin-orbit coupling strength dictates which mechanism—be it the ground-state inversion or the triplet-assisted rotation—predominates. acs.org

Basicity of Methylpyrazoles and Methylimidazoles

Theoretical studies, such as those using the Intermediate Neglect of Differential Overlap (INDO) method, have been employed to calculate the intrinsic basicities of various methyl-substituted pyrazoles and imidazoles. The basicity of these azoles is a key chemical property, with the pyridine-like nitrogen atom acting as the basic center. cdnsciencepub.com

Imidazole and its derivatives are generally more basic than the corresponding pyrazoles. This difference is attributed to the electronic structure of their conjugate acids. In the imidazolium cation, the positive charge is delocalized over two nitrogen atoms that are separated by one carbon, leading to greater stabilization. In the pyrazolium cation, the adjacent nitrogen atoms result in less effective charge delocalization and some electrostatic repulsion, making it less stable and, consequently, making the parent pyrazole less basic. youtube.com

Methyl substitution on the ring influences basicity. Electron-donating methyl groups generally increase basicity. For instance, this compound is more basic than 1-methylpyrazole. However, the position of methylation is crucial. A methyl group adjacent to the basic nitrogen atom can decrease basicity in aqueous solutions due to steric hindrance to solvation.

| Compound | Calculated pKa | Experimental pKa |

|---|---|---|

| Pyrazole | 2.49 | 2.49 |

| 1-Methylpyrazole | 2.09 | 2.09 |

| 3,5-Dimethylpyrazole | 4.12 | 4.12 |

| Imidazole | 7.14 | 7.14 |

| 1-Methylimidazole | 7.20 | 7.20 |

| 2,4,5-Trimethylimidazole | 8.86 | 8.86 |

Electron Density Distribution

The electron density distribution in this compound and its derivatives has been investigated through computational methods to understand its bonding and reactivity. Quantum Theory of Atoms in Molecules (QTAIM) analysis, applied to calculated electron densities, provides insights into intermolecular interactions. semanticscholar.org

In a co-crystal of a this compound derivative with a halogen bond donor, the analysis of electron density at the bond critical points (BCPs) revealed the nature and strength of the interactions. For example, a study on a complex with 2,3,5,6-tetrafluoro-1,4-diiodobenzene showed a conventional N···I halogen bond as the strongest interaction, associated with the highest electron density at the BCP (0.150 eÅ⁻³). semanticscholar.org This indicates that the pyridine-like nitrogen of the pyrazole ring is a significant site for electrophilic attack and intermolecular bonding. Calculations also show that the pyrazolyl group can act as both a strong electronegative group and a potential π-donor, facilitating π-electron transfer to a substituent while also participating in synergic σ-transfer to the pyrazole ring. cdnsciencepub.com

Computational Modeling for Structure-Activity Relationships (SAR)

Computational modeling is an indispensable tool for elucidating the structure-activity relationships (SAR) of compounds containing the this compound scaffold. spirochem.com SAR studies aim to identify the key structural features of a molecule that are responsible for its biological activity, guiding the design of more potent and selective analogues. optibrium.com

In the development of novel inhibitors for biological targets like N-acylethanolamine-hydrolyzing acid amidase (NAAA), the pyrazole moiety is a common starting point for SAR exploration. acs.org Computational methods such as molecular docking and Density Functional Theory (DFT) calculations are used to rationalize observed activities and predict the effects of structural modifications. For example, docking studies can predict the binding conformation of a pyrazole-containing inhibitor within an enzyme's active site, highlighting key interactions like hydrogen bonds and hydrophobic contacts. acs.org These models help explain why certain substituents on the pyrazole ring enhance activity while others diminish it. For instance, studies on pyrazole sulfonamides showed that electronic properties of substituents at the 3-position significantly impacted potency; an electron-donating methoxy group led to inactivity, whereas a methyl group was favorable. acs.org This systematic modification and computational analysis cycle accelerates the optimization of lead compounds. nih.gov

Molecular Dynamics Simulations of this compound Systems

Molecular dynamics (MD) simulations are employed to study the conformational flexibility and dynamic behavior of molecules containing the this compound unit in various environments. These simulations provide a temporal dimension to the static pictures offered by docking or crystallography, revealing how the molecule and its target fluctuate and adapt to one another over time.

For instance, MD simulations can be used to assess the conformational flexibility of a this compound-containing ligand in solution or when bound to a biological target. This is crucial for understanding the accessibility of different binding modes and the stability of the ligand-protein complex. In drug design, MD simulations can help predict properties like binding affinity by calculating the free energy of binding over the course of the simulation. vulcanchem.com

Spectroscopic Data Interpretation via Computational Chemistry

Computational chemistry provides powerful methods for the interpretation and prediction of spectroscopic data for this compound and related structures. numberanalytics.com By simulating spectra, researchers can assign experimental signals to specific molecular features and gain a deeper understanding of the molecule's structure and electronic properties. researchgate.net

1H-NMR and 13C-NMR Chemical Shift Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules. In the case of this compound, both 1H-NMR and 13C-NMR provide distinct signals that correspond to the different hydrogen and carbon atoms in the molecule.

The 1H-NMR spectrum of this compound typically shows three main signals. A singlet corresponding to the proton on the pyrazole ring (C4-H) is observed, along with signals for the three methyl groups attached to the ring. The chemical shifts for these protons can vary slightly depending on the solvent used. For instance, in Chloroform-d (CDCl3), the C4-H proton appears around δ 6.02 ppm, the two methyl groups at positions 3 and 5 (C-CH3) resonate as a singlet at approximately δ 2.15 ppm, and the N-methyl group (N-CH3) appears as a singlet around δ 3.69 ppm. mdpi.com

The 13C-NMR spectrum provides information about the carbon skeleton. For this compound, characteristic chemical shifts are observed for the pyrazole ring carbons and the methyl carbons. In dichloromethane (CH2Cl2), the C3 and C5 carbons of the pyrazole ring resonate at approximately δ 147.5 ppm, while the C4 carbon appears at δ 105.4 ppm. softbeam.net The carbon of the N-methyl group (N-CH3) is found at about δ 36.3 ppm. softbeam.net

Detailed 1H-NMR and 13C-NMR chemical shift data from various studies are presented below.

Table 1: 1H-NMR Chemical Shifts (δ, ppm) for this compound Derivatives

| Proton | Chemical Shift (ppm) | Solvent |

|---|---|---|

| pyrazole-H | 6.02 | CDCl3 |

| N-CH3 | 3.69 | CDCl3 |

| pyrazole-CH3 (3,5) | 2.11 - 2.15 | CDCl3 |

| N-CH3 | 3.62 | DMSO-d6 |

| pyrazole-CH3 (3) | 2.05 | DMSO-d6 |

| pyrazole-CH3 (5) | 1.96 | DMSO-d6 |

Data sourced from multiple studies. mdpi.com

Table 2: 13C-NMR Chemical Shifts (δ, ppm) for this compound

| Carbon | Chemical Shift (ppm) | Solvent |

|---|---|---|

| C3/C5 | 147.5 | CH2Cl2 |

| C4 | 105.4 | CH2Cl2 |

| N-CH3 | 36.3 | CH2Cl2 |

Data sourced from a comprehensive review. softbeam.net

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio to a very high degree of accuracy. For this compound (C6H10N2), the expected exact mass is approximately 110.0844 g/mol . nist.gov

HRMS is frequently used to confirm the successful synthesis of derivatives of this compound. For example, in the synthesis of novel malonamide derivatives containing the this compound moiety, HRMS was used to verify the elemental composition of the final products. mdpi.comnih.govresearchgate.net The observed mass-to-charge ratio from HRMS analysis provides strong evidence for the proposed chemical structure.

Table 3: HRMS Data for a Representative this compound Derivative

| Derivative | Molecular Formula | Calculated [M+H]+ | Found [M+H]+ |

|---|---|---|---|

| Malonamide Derivative 8c | C24H29F7N4O2 | 539.2252 | 539.2244 |

Data from a study on novel malonamide derivatives. mdpi.com

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its chemical bonds. The resulting spectrum provides a "fingerprint" of the functional groups present in the molecule.

For this compound, characteristic IR absorption bands are expected for C-H and C=N bonds. The C-H stretching vibrations of the methyl groups and the pyrazole ring proton typically appear in the region of 2900-3000 cm-1. A peak corresponding to the C=N stretching vibration within the pyrazole ring is generally observed around 1550 cm-1. In derivatives, additional peaks will be present depending on the other functional groups attached to the this compound core. For instance, sulfonamide derivatives exhibit characteristic peaks for S=O stretching.

Table 4: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Wavenumber (cm-1) |

|---|---|

| C-H stretch | ~2920 |

| C=N stretch | ~1550 |

General values reported in the literature.

Applications in Medicinal Chemistry and Biological Activity

1,3,5-Trimethylpyrazole as a Core Scaffold in Drug Design

The this compound structure is utilized as a fundamental building block in the development of novel compounds with potential therapeutic or agricultural applications. nih.govchemimpex.com Its unique chemical properties allow for diverse modifications, making it a key intermediate in the synthesis of new molecules. chemimpex.comnih.gov

Scaffold-based drug design often involves utilizing a known active molecule as a lead compound and systematically modifying its structure to enhance activity or confer new properties. nih.govresearchgate.net A prominent design strategy involves identifying a core scaffold within a lead compound and exploring new derivatives by attaching different functional groups or replacing existing moieties. nih.govacs.org

In the development of novel acaricides and insecticides, the commercial acaricide pyflubumide has been used as a lead compound. nih.govresearchgate.net Inspired by the structural modifications that led to successful products like chlorantraniliprole, researchers have designed new compounds by replacing and modifying key parts of the pyflubumide structure. nih.gov One such approach involves replacing the carboxanilide portion of pyflubumide with a malonamide skeleton that incorporates the this compound ring. nih.govresearchgate.net This strategy is often coupled with further modifications, such as adding specific groups like heptafluoroisopropyl or methoxy-substituted hexafluoroisopropyl to the phenyl ring, to improve biological activity. nih.gov

Another scaffold-based design principle involves defining a minimum pharmacophoric scaffold by removing non-essential parts of a lead compound to reduce properties like molecular weight and polar surface area. nih.govacs.org This core scaffold, which retains the key features for biological interaction, is then used as a template for building new analogues through parallel synthesis techniques to explore how different substituents affect activity. nih.gov

The biological activity of derivatives containing the this compound scaffold is highly dependent on their specific chemical structure. nih.gov Research has shown that the type and position of substituents on the molecule can cause significant variations in acaricidal and insecticidal efficacy. nih.govresearchgate.net

In a series of this compound-containing malonamide derivatives, specific structural changes were linked to changes in bioactivity. nih.gov For instance, when evaluating acaricidal activity against Tetranychus cinnabarinus, it was found that compounds bearing a methoxy-substituted hexafluoroisopropyl group on the phenyl ring generally exhibited greater activity than those with a heptafluoroisopropyl group. nih.gov Furthermore, within a subset of these compounds, those with a methoxy group at the 2-position of the phenyl ring showed better acaricidal activity compared to analogous compounds with a methyl group at the same position. nih.gov These findings underscore how targeted chemical modifications can be used to optimize the biological performance of the core scaffold. nih.gov

Scaffold-Based Design Principles

Pharmacological Activities of this compound Derivatives

Derivatives of this compound have been synthesized and evaluated for a range of pharmacological activities, particularly in the agricultural sector. researcher.life Studies have focused on their efficacy as agents against common agricultural pests. researchgate.netresearchgate.net

Novel malonamide derivatives incorporating the this compound ring have demonstrated notable acaricidal properties. nih.govresearchgate.net

Preliminary bioassays of newly synthesized this compound-containing malonamide derivatives revealed significant acaricidal activity against the carmine spider mite, Tetranychus cinnabarinus. nih.govresearcher.life The lethal concentration (LC₅₀) values for the tested compounds ranged from 107.2 to 540.4 µg/mL. nih.gov

Many of the tested compounds showed moderate to good efficacy, with several exhibiting over 90% mortality at a concentration of 400 µg/mL, an activity level comparable to the commercial acaricide fenpyroximate under the same test conditions. nih.gov Certain compounds, such as 8m and 8p, were particularly noteworthy, causing 70.0% mortality at a lower concentration of 200 µg/mL. nih.govnih.govresearchgate.net

Acaricidal Activity of this compound Derivatives against T. cinnabarinus

| Compound | Mortality (%) at 400 µg/mL | Mortality (%) at 200 µg/mL | LC₅₀ (µg/mL) |

| 8a | 90.0 ± 3.3 | 60.0 ± 5.8 | 182.2 |

| 8i | > 90.0 | Not specified | 139.3 |

| 8j | > 90.0 | Not specified | 179.7 |

| 8k | > 90.0 | Not specified | 170.1 |

| 8m | > 90.0 | 70.0 | 107.2 |

| 8n | > 90.0 | Not specified | 126.9 |

| 8p | > 90.0 | 70.0 | 115.3 |

| 8q | > 90.0 | Not specified | 119.2 |

| 8r | > 90.0 | Not specified | 129.5 |

| Fenpyroximate (Control) | 100.0 | Not specified | 15.5 |

| Data sourced from a study on novel malonamide derivatives. nih.gov |

In addition to their acaricidal effects, this compound derivatives have also been investigated for their insecticidal activity against various pest species. nih.govresearchgate.net Bioassays have shown that these compounds possess good insecticidal properties against pests such as the diamondback moth (Plutella xylostella) and the cowpea aphid (Aphis craccivora). nih.govnih.gov

Some of the malonamide derivatives exhibited strong insecticidal activity against Plutella xylostella, with compounds 8i and 8o achieving 100% mortality at a concentration of 100 µg/mL. nih.govnih.govresearchgate.net Furthermore, certain compounds demonstrated potent anti-aphid activity against Aphis craccivora. nih.gov Notably, compounds 8p and 8q resulted in 100% mortality of the aphid population at a concentration of just 50 µg/mL. nih.govnih.govresearchgate.net

Insecticidal Activity of Select this compound Derivatives

| Compound | Target Pest | Mortality (%) | Concentration (µg/mL) |

| 8i | Plutella xylostella | 100.0 | 100 |

| 8o | Plutella xylostella | 100.0 | 100 |

| 8p | Aphis craccivora | 100.0 | 50 |

| 8q | Aphis craccivora | 100.0 | 50 |

| Data sourced from a study on novel malonamide derivatives. nih.govnih.govresearchgate.net |

Insecticidal Activity

Activity against Plutella xylostella

Novel malonamide derivatives containing a this compound moiety have demonstrated notable insecticidal properties against Plutella xylostella (diamondback moth), a significant agricultural pest. nih.gov In bioassays, several of these synthesized compounds showed good insecticidal activity at a concentration of 200 µg/mL. nih.gov Specifically, compounds designated as 8i and 8o were found to be particularly effective, achieving 100% mortality at a concentration of just 100 µg/mL. nih.govmdpi.com This high efficacy highlights the potential of these derivatives in agricultural pest management.

Table 1: Insecticidal Activity of this compound Derivatives against P. xylostella

| Compound | Concentration (µg/mL) | Mortality Rate (%) |

|---|---|---|

| 8i | 100 | 100.0 |

| 8o | 100 | 100.0 |

Data sourced from preliminary bioassays of novel this compound-containing malonamide derivatives. nih.govmdpi.com

Anti-Aphid Activity against Aphis craccivora

The same series of this compound-containing malonamide derivatives has also been evaluated for anti-aphid activity against Aphis craccivora (cowpea aphid). mdpi.comresearcher.life The results indicated that all tested compounds exhibited some level of insecticidal activity, with LC₅₀ values ranging from 8.1 to 225.3 µg/mL. mdpi.com Certain compounds showed potent effects, with several achieving over 90% inhibition at a concentration of 100 µg/mL. mdpi.com

Notably, compounds 8p and 8q demonstrated 100% anti-aphid activity at a concentration of 50 µg/mL. nih.govmdpi.com Even at a reduced concentration of 20 µg/mL, these two compounds maintained high mortality rates of 88.3% and 83.3%, respectively. mdpi.com Structure-activity relationship (SAR) analysis suggested that having a saturated alkyl group at a specific position (R₂) was more beneficial for mortality against Aphis craccivora compared to an unsaturated alkyl group. mdpi.com

Table 2: Anti-Aphid Activity of this compound Derivatives against A. craccivora

| Compound | Concentration (µg/mL) | Mortality Rate (%) |

|---|---|---|

| 8p | 50 | 100.0 |

| 8q | 50 | 100.0 |

| 8p | 20 | 88.3 |

| 8q | 20 | 83.3 |

| 8a | 50 | 80.0 |

| 8k | 50 | 76.7 |

Data sourced from bioassays of novel this compound-containing malonamide derivatives. mdpi.com

Antinociceptive (Analgesic) Activity

Amide derivatives of this compound have been synthesized and evaluated for their potential as analgesic agents. tandfonline.comtandfonline.com These studies utilize standard pharmacological tests to determine the compounds' ability to reduce pain perception.

Hotplate and Tail-Immersion Tests

The antinociceptive effects of new amide derivatives of this compound were assessed using hotplate and tail-immersion tests in mice, which are standard methods for evaluating central analgesic activity. tandfonline.comtandfonline.comnih.gov In these tests, an increase in the time it takes for the mouse to react to a thermal stimulus (latency) indicates an analgesic effect. nih.gov

Several of the tested compounds, administered at a dose of 100 mg/kg, demonstrated significant antinociceptive effects in both tests, suggesting that their mechanism may involve both spinal and supraspinal pathways. tandfonline.com The analgesic activity for the most effective compounds began 30 minutes after administration and persisted for up to 150 minutes in the hotplate test. tandfonline.comtandfonline.com

Structure-Activity Relationships of Halogen-Substituted Derivatives

Among the synthesized amide derivatives, those with halogen substitutions on the phenyl ring were of particular interest. tandfonline.com The structure-activity relationship analysis revealed that halogen substitution is an important factor for analgesic activity. tandfonline.com

Specifically, three compounds were highlighted:

Compound 10 (N-(this compound-4-yl)-4-bromobenzamide) : This bromo-derivative was identified as the most active compound in both the hotplate and tail-immersion tests and exhibited the longest duration of analgesic activity. tandfonline.comtandfonline.com

Compound 11 (N-(this compound-4-yl)-4-chlorobenzamide) : The chloro-derivative also showed significant antinociceptive effects. tandfonline.comtandfonline.com

Compound 12 (N-(this compound-4-yl)-4-fluorobenzamide) : The fluoro-derivative demonstrated remarkable activity as well. tandfonline.comtandfonline.com

This indicates that the nature of the halogen atom influences the potency and duration of the analgesic effect, with the bromide derivative showing the most promising results among the tested compounds. tandfonline.com

Table 3: Halogen-Substituted this compound Amide Derivatives with Analgesic Activity

| Compound | 4-Substituent on Phenyl Ring | Relative Activity/Duration |

|---|---|---|

| 10 | Bromine (-Br) | Most active, longest duration |

| 11 | Chlorine (-Cl) | Significant activity |

| 12 | Fluorine (-F) | Remarkable activity |

Data based on antinociceptive screening via hotplate and tail-immersion tests. tandfonline.comtandfonline.com

Antimicrobial Activity

The potential of this compound derivatives as antimicrobial agents has also been explored, with a focus on their antibacterial properties. tandfonline.comevitachem.com

Antibacterial Properties

Amide derivatives of this compound were tested for their in vitro antimicrobial activity. tandfonline.com However, the results indicated that these specific compounds generally exhibited weak antibacterial activity against the tested strains of gram-positive and gram-negative bacteria. tandfonline.comtandfonline.com Other research has noted that derivatives such as methyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate are investigated for potential antimicrobial properties, indicating that the core structure remains a point of interest in this field. evitachem.com

Antifungal Properties

Recent studies have highlighted the potential of this compound as a source of potent antifungal agents. A study identified this compound as one of the main secondary metabolites from the bacterium Streptomyces graminearus STR-1, which exhibits broad-spectrum antagonistic activity against various fungal pathogens. frontiersin.org This strain was found to be effective against Magnaporthe oryzae, the fungus responsible for rice blast disease, as well as other crop-threatening fungi like Rhizoctonia solani, Fusarium graminearum, Ustilaginoidea virens, and Bipolaris maydis. frontiersin.org The antifungal action of the STR-1 broth extract was linked to the inhibition of spore germination. frontiersin.org

Further research into derivatives of this compound has also shown promise. For instance, 4-Bromo-1,3,5-trimethylpyrazole is recognized for its role in the formulation of fungicides, offering targeted action against specific pests. chemimpex.com Additionally, certain amide derivatives of this compound have been synthesized and evaluated for their antimicrobial activities, although some showed weak antibacterial effects. tandfonline.com The investigation of methyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate and 1,3,5-Trimethyl-1H-pyrazole-4-carboxaldehyde is also being explored for potential antifungal properties. evitachem.comguidechem.com

Antioxidant Properties

The antioxidant potential of pyrazole derivatives is an area of active investigation. While direct studies on the antioxidant properties of this compound are emerging, related structures have demonstrated significant activity. For instance, a series of 4-aminopyrazoles were synthesized and showed promising antioxidant capabilities in various assays. mdpi.com Specifically, the derivative 4-amino-3-methyl-1-phenylpyrazol-5-ol hydrochloride was identified as a highly active compound, suggesting its potential as a lead structure for developing treatments for oxidative stress-related diseases. mdpi.com

The inclusion of an aminopyrazole moiety has been shown to enhance the antioxidant properties of different heterocyclic systems. mdpi.com This suggests that derivatives of this compound could be engineered to harness these antioxidant effects.

Anti-inflammatory Properties

Pyrazole derivatives have long been recognized for their anti-inflammatory effects, with some compounds acting as inhibitors of specific pathways involved in inflammation. ekb.eg While research is ongoing, derivatives of this compound are being explored for their potential in this area. For example, 4-Bromo-1,3,5-trimethylpyrazole is used in the synthesis of pyrazole derivatives known for their anti-inflammatory activities. chemimpex.com

The broader class of pyrazole-containing compounds has yielded commercially successful anti-inflammatory drugs like Celecoxib and Epirizole. ekb.eg This history of success provides a strong rationale for the continued investigation of novel pyrazole derivatives, including those based on the this compound scaffold, for new anti-inflammatory therapies.

Potential in Neurological Disorder Drug Development

Heterocyclic compounds, including pyrazole derivatives, are a significant area of research for the treatment of neurological disorders due to their diverse biological activities. jocpr.com this compound and its derivatives are being utilized in the synthesis of pharmaceutical compounds targeting neurological conditions. chemimpex.comchemimpex.com The development of new medications for these complex diseases is a key focus of this research. chemimpex.com

The therapeutic potential of heterocyclic compounds spans a range of neurological conditions, including neurodegenerative diseases and psychiatric disorders. jocpr.comrjonco.com The ability to synthesize a variety of derivatives from the this compound core allows for the exploration of structure-activity relationships to optimize therapeutic effects for specific neurological targets. chemimpex.comchemimpex.com

Soluble Epoxide Hydrolase (sEH) Inhibition

The inhibition of soluble epoxide hydrolase (sEH) is a promising therapeutic strategy for cardiovascular and respiratory diseases. nih.gov This enzyme is involved in the metabolism of epoxyeicosatrienoic acids (EETs), which have anti-inflammatory and vasodilatory properties. opnme.com By inhibiting sEH, the levels of beneficial EETs can be increased. opnme.com

Research has led to the discovery of potent sEH inhibitors. nih.govmedchemexpress.comrsc.org While specific studies on this compound as a direct sEH inhibitor are not detailed in the provided results, the broader class of pyrazole-containing molecules is of interest in medicinal chemistry for enzyme inhibition. The inhibition of sEH has been shown to protect hippocampal neurons and reduce cognitive decline in diabetic mice, highlighting its relevance to neurological health. nih.gov

Anticonvulsant Activity

Pyrazole derivatives have shown notable anticonvulsant properties. tandfonline.com Specifically, N-substituted-N'-(3,5-di/ and this compound-4-yl)thiourea and urea derivatives have been synthesized and tested for their anticonvulsant activity. nih.gov Some of these compounds demonstrated significant protection in both pentylenetetrazole-induced seizure (PTZ) and maximal electroshock seizure (MES) tests in animal models. nih.gov

Further studies on 1,3,5-trisubstituted-2-pyrazolines revealed that compounds with electron-releasing groups on the aromatic ring at position 5 exhibited enhanced anticonvulsant activities. sphinxsai.comresearchgate.net These findings underscore the potential of the pyrazole scaffold in developing new antiepileptic drugs. jocpr.comsphinxsai.com

Metabolism and Pharmacokinetics of this compound Derivatives

The metabolic fate and pharmacokinetic profile of drug candidates are critical for their development. Studies have been conducted on the in vivo metabolism of N-(substituted phenyl)-N'-(1,3,5-trimethyl pyrazole-4-yl)thioureas in rats using high-pressure liquid chromatography (HPLC). researchgate.netmarmara.edu.tr These investigations are essential to understand how the body processes these compounds, which informs their potential efficacy and safety.

In Vivo Metabolism Studies (e.g., in rats)

The in vivo metabolism of derivatives containing the this compound moiety has been investigated in animal models to understand their biotransformation pathways. A notable study focused on N-(substituted phenyl)-N'-(this compound-4-yl)thioureas in rats to elucidate how these compounds are processed within a living organism. researchgate.net

In this research, the test compounds, specifically N-(4-fluoro/chlorophenyl)-N'-(this compound-4-yl)thioureas, were administered to rats to track their metabolic fate. researchgate.net The administration was performed intraperitoneally (i.p.), a common method for introducing a substance into the body cavity for systemic absorption. researchgate.net Following administration, blood samples were systematically collected over a 24-hour period to monitor the presence of the original compound and any resulting metabolites. researchgate.net This time-course analysis is crucial for understanding the pharmacokinetics and metabolic profile of the compound. researchgate.net

Table 1: Experimental Design for In Vivo Metabolism Study in Rats

| Parameter | Details | Source |

|---|---|---|

| Animal Model | Rats | researchgate.net |

| Test Compound | N-(substituted phenyl)-N'-(this compound-4-yl)thioureas | researchgate.net |

| Administration Route | Intraperitoneal (i.p.) | researchgate.net |

| Sampling Times | 30 min, 1, 2, 4, 8, 12, and 24 hours post-dose | researchgate.net |

| Biological Matrix | Blood plasma | researchgate.net |

Identification of Metabolites (e.g., N-dealkylation)

A key metabolic transformation identified for N'-(this compound-4-yl) containing compounds is N-dealkylation. researchgate.net This process involves the removal of an alkyl group, in this case, a methyl group from the pyrazole ring's nitrogen atom.

In the metabolism study of N-(4-fluoro/chlorophenyl)-N'-(this compound-4-yl)thioureas, the N-dealkylation metabolites were successfully identified in the plasma of the rats. researchgate.net The resulting structures were N-(4-fluoro/chloro-phenyl)-N'-(3,5-dimethylpyrazole-4-yl)thioureas. researchgate.net This finding demonstrates that the N-methyl group on the pyrazole ring is susceptible to enzymatic removal in vivo. The unchanged parent compound was also detected alongside these metabolites. researchgate.net The process of N-dealkylation is a significant pathway in the metabolism of certain pyrazole-containing compounds. rsc.org

Table 2: Identified Metabolites of N-(substituted phenyl)-N'-(this compound-4-yl)thioureas

| Parent Compound | Metabolic Reaction | Metabolite | Source |

|---|

Analytical Techniques for Metabolite Identification (HPLC, LC-MS)

The identification and quantification of metabolites from biological samples require sophisticated analytical techniques. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful and commonly employed methods for this purpose. researchgate.netnih.gov

In the study of this compound-containing thiourea derivatives, HPLC was the primary technique used for analysis. researchgate.net The separation of the parent drug and its metabolites from the plasma samples was achieved using a reverse-phase Hichrom chromasil C18 column. researchgate.net The identification of the N-dealkylation metabolites was confirmed by comparing their HPLC retention times with those of synthesized reference standards, with detection carried out by a UV/Diode-Array Detector (DAD). researchgate.net

LC-MS is another cornerstone technique in metabolomics, coupling the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. nih.gov This combination allows for the effective separation of compounds from complex biological matrices and their subsequent identification based on their mass-to-charge ratio. nih.gov While HPLC with UV detection was used in the specific rat study mentioned, LC-MS is widely applied in metabolite identification for its high sensitivity and ability to provide structural information, particularly through tandem MS (MS/MS) experiments. researchgate.netnih.gov

Table 3: Analytical Methods for Metabolite Identification

| Technique | Application in Metabolite Studies | Specific Use in Pyrazole Study | Source |

|---|---|---|---|

| HPLC (High-Performance Liquid Chromatography) | Separates compounds in a complex mixture. | Chromatographic separation of the parent compound and its N-dealkylation metabolites using a C18 column. | researchgate.netnih.gov |

| UV/DAD (Diode-Array Detection) | Detects and helps identify compounds based on their UV absorbance. | Used for the detection and confirmation of metabolites by comparing with reference standards. | researchgate.net |

| LC-MS (Liquid Chromatography-Mass Spectrometry) | Separates, detects, and identifies compounds with high sensitivity and specificity based on mass. | A standard and powerful technique for identifying unknown metabolites in biological samples. | nih.gov |

Compound Name Table

| Compound Name |

|---|

| This compound |

| N-(4-fluorophenyl)-N'-(this compound-4-yl)thiourea |

| N-(4-chlorophenyl)-N'-(this compound-4-yl)thiourea |

| N-(4-fluorophenyl)-N'-(3,5-dimethylpyrazole-4-yl)thiourea |

Applications in Agricultural Chemistry

Role as an Intermediate in Agrochemical Synthesis

1,3,5-Trimethylpyrazole serves as a crucial intermediate in the manufacturing of complex agricultural chemicals. chemimpex.com Its structure allows for further functionalization, making it a valuable precursor for a range of active ingredients. The chemical stability and electron-rich nature of the pyrazole ring make it a versatile component in organic synthesis for developing new agrochemicals.